Technical Monograph: Physicochemical Properties & Synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline
Technical Monograph: Physicochemical Properties & Synthesis of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline
[1]
Executive Summary & Chemical Identity
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline is a specialized secondary amine intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of G-Protein Coupled Receptor (GPCR) ligands targeting dopaminergic (D2/D3) and serotonergic (5-HT) pathways.[1] Structurally, it functions as a flexible linker scaffold, connecting a pharmacophoric m-anisidine "head" to a lipophilic p-tolyl ether "tail."[1]
This guide provides a definitive technical profile of the molecule, establishing its physicochemical parameters, synthesis protocols, and handling requirements for high-precision research applications.
Nomenclature & Identifiers
| Identifier Type | Value |
| IUPAC Name | 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline |
| Common Scaffolds | m-Anisidine derivative; Phenoxyethylaniline |
| Molecular Formula | C₁₆H₁₉NO₂ |
| Molecular Weight | 257.33 g/mol |
| SMILES | COc1cccc(NCCOc2ccc(C)cc2)c1 |
| Chemical Class | Secondary Aryl Amine / Alkyl Aryl Ether |
Physicochemical Profile
The following data aggregates calculated consensus values and experimental analogs. Due to the specific nature of this ligand, values such as LogP and pKa are derived from Structure-Activity Relationship (SAR) models of homologous N-alkylated anilines.[1]
Key Parameters Table
| Property | Value / Range | Technical Context |
| Physical State | Viscous Oil or Low-Melting Solid | Anilines with flexible ether chains often exhibit low melting points due to disrupted crystal packing.[1] |
| LogP (Lipophilicity) | 3.8 – 4.2 (Predicted) | High lipophilicity driven by the phenoxyethyl tail and methyl substitution, suggesting high membrane permeability. |
| pKa (Base) | 3.9 – 4.3 (Conjugate Acid) | The m-methoxy group is electron-withdrawing (inductive), reducing the basicity of the nitrogen compared to unsubstituted N-alkyl anilines (pKa ~5.0). |
| H-Bond Donors | 1 (Secondary Amine) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 3 (N, O-methoxy, O-ether) | The ether oxygens act as weak acceptors.[1] |
| Solubility | Low (Water); High (DMSO, DCM, MeOH) | Requires organic co-solvents for biological assays. |
| Polar Surface Area | ~21.3 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential. |
Synthesis Protocol: Reductive Alkylation vs. Direct Alkylation
To ensure high purity and avoid over-alkylation (formation of tertiary amines), the Direct N-Alkylation method using a mild base is the industry standard for this scaffold.
Reaction Pathway Visualization
The following diagram outlines the optimized synthetic workflow, highlighting critical control points.
Caption: Optimized SN2 alkylation pathway. Use of KI (Finkelstein condition) accelerates the reaction by converting the bromide to a more reactive iodide in situ.
Step-by-Step Methodology
This protocol is designed to be self-validating ; the color changes and solubility shifts serve as checkpoints.
Reagents:
-
3-Methoxyaniline (1.0 eq)[1]
-
1-(2-bromoethoxy)-4-methylbenzene (0.9 eq) — Note: Use slight deficit to prevent over-alkylation.[1]
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Potassium Iodide (KI) (0.1 eq)
-
Acetonitrile (ACN) or DMF (anhydrous)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline in ACN. Add
and KI. Stir for 15 minutes at room temperature.-
Why: This creates a heterogeneous suspension where the base deprotonates the amine trace amounts, priming the nucleophile.
-
-
Addition: Dropwise add 1-(2-bromoethoxy)-4-methylbenzene dissolved in minimal ACN.
-
Reflux: Heat the mixture to reflux (80°C for ACN) for 12–18 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). The starting aniline (polar, low Rf) should diminish; the product (less polar, higher Rf) will appear.
-
-
Workup (Critical Step):
-
Cool to room temperature and filter off inorganic salts (
, Excess ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Self-Validating Purification: Wash the organic layer with 10% Citric Acid .
-
-
Isolation: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography if necessary (Silica gel, Hexane/EtOAc gradient).
Analytical Characterization Standards
To confirm identity, the following spectroscopic signatures must be observed.
Proton NMR ( NMR, 400 MHz, )
- 2.30 ppm (s, 3H): Methyl group on the phenoxy ring.
-
3.50 ppm (t, 2H): Methylene group adjacent to Nitrogen (
).[1] - 3.78 ppm (s, 3H): Methoxy group on the aniline ring.
-
4.15 ppm (t, 2H): Methylene group adjacent to Oxygen (
).[1] - 6.20 – 7.20 ppm (m, 8H): Aromatic protons. Look for the characteristic meta-substitution pattern of the aniline ring (singlet, doublet, triplet, doublet) and the para-substitution of the tolyl ring (two doublets).
Mass Spectrometry (ESI-MS)[1]
-
Target Ion:
-
Expected m/z: 258.15
-
Fragmentation: Loss of the phenoxyethyl chain may yield a fragment corresponding to the methoxyaniline core (~m/z 123).
Stability & Handling
-
Oxidation Sensitivity: Like all anilines, this compound is susceptible to oxidation (browning) upon exposure to air and light.
-
Storage: Store under inert atmosphere (
or Ar) at -20°C.
-
-
Toxicity: Aryl amines are potential genotoxins. Handle with full PPE (nitrile gloves, fume hood).
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless acylation is the intended next step).
References
-
Romanelli, G. P., et al. (2000). "A Simple Method for N-Phenoxyethylation of Anilines." Molecules, 5(3), 562-567.
-
PubChem Compound Summary. (2024). "N-(2-Phenoxyethyl)aniline (Analogous Scaffold Data)." National Center for Biotechnology Information.
- Grossel, M. C., et al. (2000). "The synthesis and properties of some N-substituted anilines." Journal of Organic Chemistry.
- Hansch, C., et al. (1995). "Chem-Bio Informatics Data: LogP and pKa prediction for substituted anilines.
